2-(1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-N-(4-ethoxybenzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. For instance, benzodioxole derivatives have shown activity as cyclooxygenase (COX) inhibitors .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For example, as a COX inhibitor, it competes with arachidonic acid for the active site of the enzyme, thereby reducing the production of prostaglandins . This inhibition can lead to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one
- 2-{(E)-[(1,3-BENZODIOXOL-5-YLCARBONYL)HYDRAZONO]METHYL}-5-[(4-CHLOROBENZOYL)OXY]PHENYL 4-CHLOROBENZOATE
Uniqueness
What sets [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-CHLOROPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C25H26ClNO3 |
---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-chlorophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C25H26ClNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3 |
InChI Key |
YIYDVUUXRLWHAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.